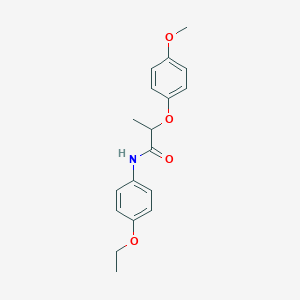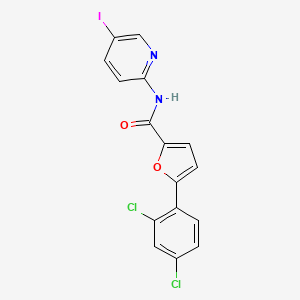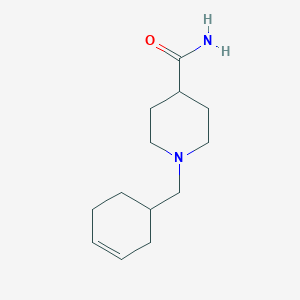
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as E7046, is a small molecule inhibitor that selectively targets the enzyme phosphoinositide 3-kinase (PI3K) delta. PI3K delta is a key regulator of immune cell function and is implicated in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. E7046 has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential therapeutic agent.
作用机制
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide selectively inhibits the PI3K delta isoform, which is predominantly expressed in immune cells. PI3K delta plays a critical role in immune cell function, including cell proliferation, survival, and migration. By inhibiting PI3K delta, this compound reduces immune cell activation and migration, leading to suppression of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of immune cell activation and migration, suppression of inflammation, and modulation of tumor growth and survival. This compound has also been shown to enhance the antitumor activity of other cancer therapies.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for PI3K delta, as well as its ability to modulate immune cell function and inflammation. However, this compound may have limitations in certain experimental settings, such as its potential toxicity and off-target effects.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases.
2. Development of combination therapies with this compound and other cancer therapies to enhance antitumor activity.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular diseases and neurodegenerative diseases.
4. Further understanding of the mechanisms of action of this compound and its effects on immune cell function and inflammation.
5. Development of new derivatives of this compound with improved pharmacological properties and selectivity for PI3K delta.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets PI3K delta and has shown efficacy in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop new derivatives with improved pharmacological properties.
合成方法
The synthesis of N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, starting with the reaction of 4-methoxyphenol with ethyl 4-bromobenzoate to form 4-ethoxyphenol. This is followed by the reaction of 4-ethoxyphenol with 4-bromophenoxyacetic acid to form the intermediate compound, which is then converted to this compound through a series of chemical reactions. The synthesis of this compound has been optimized to achieve high yields and purity.
科学研究应用
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has shown potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has also been shown to enhance the antitumor activity of other cancer therapies, such as chemotherapy and radiation therapy.
In autoimmune disorders and inflammatory diseases, this compound has been shown to suppress immune cell activation and reduce inflammation. This compound has demonstrated efficacy in preclinical models of rheumatoid arthritis, multiple sclerosis, and asthma.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-22-16-7-5-14(6-8-16)19-18(20)13(2)23-17-11-9-15(21-3)10-12-17/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKSOHDMZZETLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B4899607.png)


![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)
![N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine](/img/structure/B4899640.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4899647.png)
![3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide](/img/structure/B4899649.png)
![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)
![6-oxo-1-(3-phenylpropyl)-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4899685.png)
![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)
![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)